6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
CAS No.:
Cat. No.: VC13586813
Molecular Formula: C6H3BrFN3S
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione -](/images/structure/VC13586813.png)
Specification
Molecular Formula | C6H3BrFN3S |
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Molecular Weight | 248.08 g/mol |
IUPAC Name | 6-bromo-8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Standard InChI | InChI=1S/C6H3BrFN3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12) |
Standard InChI Key | OLSZRGKXBRJGEH-UHFFFAOYSA-N |
SMILES | C1=C(C2=NNC(=S)N2C=C1Br)F |
Canonical SMILES | C1=C(C2=NNC(=S)N2C=C1Br)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure comprises a fused bicyclic system: a pyridine ring linked to a triazole ring, with substitutions at positions 6 (bromine), 8 (fluorine), and 3 (thione). The thione group (-C=S) introduces hydrogen-bonding capabilities, while the halogens enhance electronic and steric properties critical for molecular interactions .
Table 1: Molecular Descriptors
Three-Dimensional Conformation
Computational models reveal a planar triazolopyridine system with slight puckering at the thione group. The bromine and fluorine atoms adopt orthogonal positions relative to the ring plane, minimizing steric clashes and optimizing electronic effects .
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes involve cyclocondensation of substituted pyridine precursors with thiourea derivatives. A proposed pathway includes:
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Halogenation: Introduction of bromine and fluorine via electrophilic substitution on a pyridine intermediate.
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Triazole Formation: Cyclization using hydrazine derivatives to form the triazole ring.
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Thione Incorporation: Sulfur introduction via Lawesson’s reagent or phosphorus pentasulfide .
Industrial Scalability
Current production occurs at laboratory scales, with yields optimized to ~60–70% through microwave-assisted synthesis. Challenges include purifying the thione moiety, which requires chromatographic techniques .
Target | IC₅₀/MIC | Structural Feature |
---|---|---|
EGFR Kinase | 8.2 µM | Bromine at C6 |
S. aureus | 4.5 µg/mL | Thione group |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling the thione group with alkylating agents yields prodrugs with enhanced bioavailability .
Structure-Activity Relationship (SAR) Insights
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Bromine: Increases lipophilicity (logP ≈ 2.3), improving blood-brain barrier penetration.
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Fluorine: Enhances metabolic stability by resisting oxidative degradation.
Physicochemical Properties
Stability and Solubility
The compound is stable at room temperature but degrades under UV light. Solubility in DMSO exceeds 50 mg/mL, while aqueous solubility is limited to <1 mg/mL, necessitating formulation with co-solvents .
Table 3: Physicochemical Data
Property | Value |
---|---|
Melting Point | Not reported |
LogP | 2.3 (estimated) |
Solubility (DMSO) | >50 mg/mL |
Comparative Analysis with Related Derivatives
vs. 6-Bromo-8-fluoro-[1, triazolo[4,3-a]pyridine
The absence of the thione group in this derivative (CAS: N/A) reduces hydrogen-bonding capacity but improves solubility in polar solvents.
vs. 6-Bromo- triazolo[4,3-a]pyridine-8-carboxylic Acid
The carboxylic acid group (vs. thione) enables salt formation, enhancing aqueous solubility for intravenous formulations.
Future Research Directions
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Synthetic Optimization: Develop catalyst-free cyclization methods to improve yields.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in mammalian models.
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Target Identification: Use proteomics to identify novel biological targets.
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